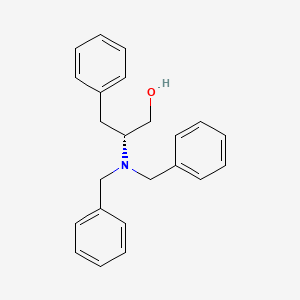

(R)-(-)-2-(Dibenzylamino)-3-phenyl-1-propanol

Description

(R)-(-)-2-(Dibenzylamino)-3-phenyl-1-propanol (CAS: 307532-06-5) is a chiral amino alcohol with the molecular formula C23H25NO and a molecular weight of 331.459 g/mol . It features a defined stereocenter at the C2 position, critical for its stereochemical interactions. The compound is structurally characterized by a propanol backbone substituted with a dibenzylamino group at C2 and a phenyl group at C2. Its enantiomeric purity and bulky substituents make it valuable in asymmetric synthesis and pharmaceutical research.

Properties

IUPAC Name |

(2R)-2-(dibenzylamino)-3-phenylpropan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO/c25-19-23(16-20-10-4-1-5-11-20)24(17-21-12-6-2-7-13-21)18-22-14-8-3-9-15-22/h1-15,23,25H,16-19H2/t23-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXNVOFMPUPOZDF-HSZRJFAPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CO)N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](CO)N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001248708 | |

| Record name | (βR)-β-[Bis(phenylmethyl)amino]benzenepropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001248708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307532-06-5 | |

| Record name | (βR)-β-[Bis(phenylmethyl)amino]benzenepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=307532-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βR)-β-[Bis(phenylmethyl)amino]benzenepropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001248708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(-)-2-(Dibenzylamino)-3-phenyl-1-propanol typically involves the reaction of benzylamine with a suitable chiral precursor. One common method is the reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at controlled temperatures to ensure the desired stereochemistry is achieved .

Industrial Production Methods

In an industrial setting, the production of ®-(-)-2-(Dibenzylamino)-3-phenyl-1-propanol may involve more scalable methods such as catalytic hydrogenation or enzymatic reduction. These methods are optimized for higher yields and purity, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

®-(-)-2-(Dibenzylamino)-3-phenyl-1-propanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.

Reduction: It can be reduced to form different alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce various alcohol derivatives .

Scientific Research Applications

Asymmetric Synthesis

Chiral Auxiliary in Synthesis

The compound serves as an effective chiral auxiliary in asymmetric synthesis. It has been utilized in the synthesis of various enantiomerically pure compounds. For instance, it has been involved in the enantioselective α-amination reactions to produce high-purity hydrochloride salts from (1S,2R)-(+)‐1-phenyl-2-(N-alkylamino)‐1-propanol derivatives. This reaction sequence showcases the ability of (R)-(-)-2-(dibenzylamino)-3-phenyl-1-propanol to facilitate the creation of complex chiral molecules through controlled inversion of configuration at specific carbon centers .

Medicinal Chemistry

Pharmacological Potential

Dibenzylamino phenylpropanol has been studied for its potential pharmacological properties. Its structural characteristics make it a candidate for developing new drugs targeting various conditions. Research indicates that derivatives of this compound exhibit promising activity against certain types of cancer and may serve as precursors for synthesizing more potent pharmaceutical agents. The compound's versatility allows for modifications that can enhance biological activity while maintaining enantiomeric purity .

Catalysis

Role in Catalytic Reactions

In catalytic processes, this compound has been employed to improve reaction selectivity and yield. It has been reported that this compound can be used in catalytic asymmetric reactions, where it aids in the formation of products with high enantiomeric excess. This application is particularly relevant in the synthesis of pharmaceuticals where specific stereochemistry is crucial for efficacy and safety .

Case Studies

Notable Research Findings

Several studies highlight the applications of this compound:

- Enantioselective Synthesis : A study demonstrated the synthesis of (S)-(+)- and (R)-(-)-dapoxetine from 3-phenyl-1-propanol derivatives through highly efficient enantioselective pathways involving dibenzylamino intermediates .

- Drug Development : Research has shown that modifications of this compound can lead to new anticancer agents, emphasizing its importance in drug discovery and development processes .

Summary Table of Applications

Mechanism of Action

The mechanism of action of ®-(-)-2-(Dibenzylamino)-3-phenyl-1-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Stereoisomeric Counterparts

- (S)-2-(N,N-Dibenzylamino)-3-phenyl-1-propanol Molecular Formula: C23H25NO (identical to the R-form). Key Difference: Enantiomeric configuration (S vs. R) at C2. Implications: Enantiomers often exhibit divergent biological activities. For example, the S-form may show altered binding to chiral receptors or enzymes compared to the R-form.

Analogous Amino Alcohols with Simplified Substituents

- D(+)-2-Amino-3-phenyl-1-propanol (CAS: 5267-64-1) Molecular Formula: C9H13NO. Key Differences: Lacks the dibenzylamino group (replaced by a primary amine) and has a shorter carbon chain. Properties: Reduced lipophilicity (logP ~1.2 vs. ~4.5 for the target compound) due to fewer aromatic groups, impacting membrane permeability .

- (R)-2-(Boc-amino)-3-phenyl-1-propanol Molecular Formula: C14H21NO3. Key Differences: Boc (tert-butoxycarbonyl) protection replaces dibenzylamino, enhancing stability during peptide synthesis. Applications: Used as a protected intermediate in drug discovery, contrasting with the target compound’s role in catalysis or direct bioactivity .

Compounds with Modified Backbones or Substituents

- (2R)-2-(Dibenzylamino)propan-1-ol (CAS: 60479-64-3) Molecular Formula: C17H21NO. Key Differences: Shorter carbon chain (lacks the C3 phenyl group). Implications: Reduced steric hindrance may enhance solubility but diminish affinity for hydrophobic targets .

- PDMP (D,L-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol) Molecular Formula: C23H38N2O2. Key Differences: Decanoylamino and morpholino substituents instead of dibenzylamino and phenyl. Bioactivity: PDMP inhibits glycosphingolipid biosynthesis and modulates ceramide levels, unlike the target compound, which lacks reported lipid-related activity .

Structural and Functional Data Table

Research Findings and Key Differences

- Stereochemical Impact : The R-configuration in the target compound may confer superior enantioselectivity in catalytic applications compared to its S-counterpart, which is less stable or active .

- Lipophilicity and Bioavailability: The dibenzylamino and phenyl groups in the target compound enhance lipophilicity, favoring blood-brain barrier penetration, unlike simpler analogs like D(+)-2-Amino-3-phenyl-1-propanol .

- Functional Group Interactions: PDMP’s morpholino and decanoylamino groups enable ceramide modulation, a mechanism absent in the target compound, highlighting how substituent choice dictates biological pathways .

Biological Activity

(R)-(-)-2-(Dibenzylamino)-3-phenyl-1-propanol is a chiral compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C23H25NO

- Molecular Weight : 331.45 g/mol

- CAS Number : 307532-06-5

- IUPAC Name : (R)-2-(dibenzylamino)-3-phenylpropan-1-ol

This compound features a propanol backbone with a dibenzylamino group and a phenyl group, contributing to its chiral nature and potential biological interactions.

Anticonvulsant Activity

Research indicates that derivatives of dibenzylamino compounds exhibit significant anticonvulsant properties. For instance, studies have shown that similar compounds can effectively reduce seizure activity in various animal models. The R-enantiomer of related compounds demonstrated higher efficacy in the maximal electroshock (MES) test and the psychomotor 6 Hz seizure models, suggesting that stereochemistry plays a crucial role in biological activity .

HIV Protease Inhibition

This compound has been identified as a potential inhibitor of HIV protease. A study highlighted that compounds with similar structural features were synthesized and evaluated for their inhibitory effects on HIV-1 protease. The presence of the dibenzylamino group was critical for enhancing binding affinity, indicating its relevance in the design of antiviral agents .

Analgesic Properties

In addition to anticonvulsant effects, certain derivatives of dibenzylamino compounds have shown promise as analgesics. They were effective in reducing pain responses in models of neuropathic pain, indicating their potential utility in pain management therapies .

Table of Biological Activities

The mechanisms underlying the biological activities of this compound are multifaceted:

- Anticonvulsant Mechanism : The compound likely modulates neurotransmitter systems, potentially enhancing GABAergic activity or inhibiting excitatory neurotransmission.

- HIV Protease Inhibition : It binds to the active site of HIV protease, preventing the cleavage of viral polyproteins, which is essential for viral replication.

- Analgesic Mechanism : The analgesic effects may be mediated through modulation of pain pathways, possibly involving opioid receptors or other pain signaling molecules.

Study on Anticonvulsant Activity

A study published in Chemistry Reviews reported on several dibenzylamino derivatives and their anticonvulsant activities. The R-enantiomer consistently outperformed others in seizure models, suggesting that structural modifications can lead to enhanced therapeutic profiles .

HIV Protease Inhibition Research

In another study focusing on HIV protease inhibitors, researchers synthesized various peptidomimetic compounds and evaluated their binding affinities. The findings indicated that this compound could serve as a lead compound for developing more potent inhibitors against HIV .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-(-)-2-(Dibenzylamino)-3-phenyl-1-propanol, and how can enantiomeric purity be optimized?

- Methodological Answer : The compound is synthesized via asymmetric reduction or resolution of intermediates. For example, (S)-enantiomers of related dibenzylamino alcohols are prepared by oxidizing propanol derivatives (e.g., using Swern or Dess-Martin oxidation) to aldehydes, followed by stereoselective reduction . Enantiomeric purity (>98% ee) is achieved via chiral chromatography or enzymatic resolution .

- Key Data :

| Step | Reagents/Conditions | Yield/Purity | Reference |

|---|---|---|---|

| Oxidation | Dess-Martin periodinane, CH₂Cl₂ | 95% conversion | |

| Reduction | NaBH₄, chiral catalyst | >98% ee |

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer : Use ¹H/¹³C NMR to confirm stereochemistry (e.g., diastereotopic protons near the chiral center) and HPLC with chiral columns (e.g., Chiralpak AD-H) for enantiopurity analysis. Mass spectrometry (HRMS) validates molecular weight (C₂₃H₂₅NO, MW 331.45) .

Q. How should researchers handle contradictions in reported melting points or spectral data?

- Methodological Answer : Cross-validate data with independent sources. For instance, discrepancies in melting points may arise from polymorphic forms or impurities. Recrystallize the compound in hexane/EtOAc and compare DSC profiles with literature (e.g., mp 90–94°C for a related amino-propanol) .

Advanced Research Questions

Q. How does the stereochemical configuration of this compound influence its reactivity in asymmetric catalysis?

- Methodological Answer : The R-configuration directs face-selective binding in chiral catalysts. For example, in aldol reactions, the dibenzylamino group stabilizes transition states via π-π interactions with aromatic substrates, enhancing enantioselectivity (up to 90:10 er) . Kinetic studies (e.g., Eyring plots) can quantify stereochemical effects on activation parameters.

Q. What strategies resolve low yields in N-debenzylation reactions of this compound?

- Methodological Answer : Use hydrogenolysis (H₂/Pd-C in EtOH) or Lewis acids (BF₃·OEt₂) for selective debenzylation without epimerization. If yields drop below 70%, optimize reaction time (monitor via TLC) or switch to flow chemistry for better gas-liquid mixing .

Q. How can computational modeling predict the compound’s bioactivity or supramolecular assembly?

- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G*) to map electrostatic potential surfaces, identifying H-bond donors (OH, NH) for molecular recognition. MD simulations predict self-assembly into helical structures in nonpolar solvents, relevant for drug delivery systems .

Safety and Best Practices

Q. What safety protocols are critical when working with this compound?

- Methodological Answer : Follow GHS guidelines (Category 3 flammability, H315 skin irritation). Use fume hoods for handling powders, and store at 2–8°C under nitrogen to prevent oxidation. Dispose of waste via incineration (≥1000°C) to avoid benzylamine byproducts .

Data Contradiction Analysis

Q. Why do reported catalytic efficiencies vary in asymmetric syntheses using this compound?

- Analysis : Variability arises from solvent polarity (e.g., THF vs. toluene) affecting transition-state stabilization. For example, toluene enhances enantioselectivity (ΔΔG‡ = 2.1 kcal/mol) by reducing solvation of the chiral center . Replicate reactions under standardized conditions (dry solvents, inert atmosphere) to minimize discrepancies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.